N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a central 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold linked to an acetamide group substituted with a 2-ethyl-6-methylphenyl moiety. The ethyl and methyl groups on the phenyl ring likely enhance lipophilicity, influencing bioavailability and target binding, while the pyridazinone core may mediate interactions with biological receptors such as formyl peptide receptors (FPRs) or enzymes like acetylcholinesterase .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-16-11-7-8-15(2)21(16)22-19(25)14-24-20(26)13-12-18(23-24)17-9-5-4-6-10-17/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGZVFDROISENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
Research indicates that compounds similar to this compound may act through various biological pathways. The pyridazinone structure is known to exhibit diverse pharmacological activities including anti-inflammatory, analgesic, and potential anti-cancer effects.
Inhibition of Phosphodiesterase (PDE)
One of the notable mechanisms involves the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Specifically, PDE4 inhibitors have been associated with anti-inflammatory effects, making this class of compounds particularly relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in inflammatory disorders.
Anticancer Potential
Recent investigations have highlighted the compound's potential anticancer properties. In cell line studies, it was observed to induce apoptosis in various cancer cell types, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
A notable study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups. This suggests that the compound could be further developed as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
(a) Halogen-Substituted Analogues
- N-(4-Bromophenyl)-2-[3-methyl-5-(4-methylthiobenzyl)-6-oxopyridazin-1(6H)-yl]acetamide (8a): This compound replaces the 2-ethyl-6-methylphenyl group with a 4-bromophenyl moiety. However, bulky substituents may reduce solubility compared to alkyl groups .
- N-(4-Iodophenyl) analogue (8b) : Similar to 8a but with iodine, which offers greater electron-withdrawing effects and steric bulk, possibly altering pharmacokinetic profiles .
(b) Heteroaromatic Substitutions
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide : Substitutes the alkylated phenyl group with a pyridin-3-ylmethyl group. The nitrogen in the pyridine ring introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability .
(c) Alkyl vs. Aryl Modifications
- S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Shares the N-(2-ethyl-6-methylphenyl) group but replaces the pyridazinone with a chloro and methoxyalkyl chain. This structural shift confers herbicidal activity by targeting plant-specific enzymes, unlike the pharmacological focus of pyridazinones .
Modifications to the Pyridazinone Core
Impact of Linker Structure
Key Structural-Activity Relationship (SAR) Trends
Pyridazinone Core: Essential for receptor binding, as seen in FPR modulators and acetylcholinesterase inhibitors. Oxidation at the 6-position is critical for activity .
Aromatic Substituents :
Data Table: Comparative Analysis of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
